molecular formula C16H15BrN2O3S B2978433 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 633299-27-1

5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2978433
M. Wt: 395.27
InChI Key: WVCVZUPWTBQQKX-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H15BrN2O3S and its molecular weight is 395.27. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of derivatives similar to 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one have been explored in various studies. For instance, research has shown the base-induced formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones from sulfonyl-substituted tetrahydro-1,4-benzodiazepine derivatives under specific conditions, highlighting the chemical versatility and potential for generating diverse structural analogs (Fryer, Winter, & Stcrnbach, 1967). Additionally, crystallographic studies have provided insights into the molecular structures and assembly modes in crystals of similar compounds, revealing significant conformational changes influenced by substituents and crystallization conditions (Kravtsov et al., 2012).

Atropisomeric and Conformational Properties

The atropisomeric and conformational properties of benzodiazepines with sulfonyl groups have been investigated, comparing N-sulfonyl (p-tosyl/mesyl) derivatives with N-benzoyl congeners. This research has shed light on the stereochemical stability and the conformational preferences of these compounds, which are crucial for understanding their chemical behavior and potential biological activity (Yoneda et al., 2014).

Synthesis of Novel Derivatives

The synthesis of novel derivatives, such as 3-sulfonamido-tetrahydro-1,5-benzothiazepines from sulfonyloxymethyl aziridines, demonstrates the application of these compounds in generating structurally diverse molecules with potential pharmacological properties (Karikomi et al., 2008). Furthermore, the development of farnesyltransferase inhibitors based on tetrahydro-1,4-benzodiazepine derivatives underscores the relevance of these compounds in the discovery of new therapeutic agents (Hunt et al., 2000).

Biological Activities and Applications

Research into the biological activities and potential applications of benzodiazepine derivatives has been extensive. Studies on the interaction of these compounds with central nervous system benzodiazepine receptors, for example, provide valuable insights into their pharmacological significance and potential therapeutic uses (Pavlovsky et al., 2007). Additionally, the antioxidant activity of bromophenol derivatives from marine algae suggests the utility of these compounds in food preservation and as natural antioxidants (Li et al., 2011).

properties

IUPAC Name

5-(4-bromophenyl)sulfonyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-11-10-16(20)18-14-4-2-3-5-15(14)19(11)23(21,22)13-8-6-12(17)7-9-13/h2-9,11H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCVZUPWTBQQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

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